molecular formula C7H11NO B3193151 3-Furanpropanamine CAS No. 684221-27-0

3-Furanpropanamine

Cat. No.: B3193151
CAS No.: 684221-27-0
M. Wt: 125.17 g/mol
InChI Key: VXERVXYMGPPIAF-UHFFFAOYSA-N
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Description

3-Furanpropanamine (IUPAC name: 3-(furan-2-yl)propan-1-amine) is a primary amine derivative featuring a propanamine backbone substituted with a furan ring at the third carbon. Furan, a five-membered aromatic heterocycle containing oxygen, imparts distinct electronic and steric properties to the compound.

Properties

IUPAC Name

3-(furan-3-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c8-4-1-2-7-3-5-9-6-7/h3,5-6H,1-2,4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXERVXYMGPPIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701316085
Record name 3-Furanpropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

684221-27-0
Record name 3-Furanpropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=684221-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Furanpropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Furanpropanamine typically involves the reaction of furfural with ammonia and hydrogen in the presence of a catalyst. One common method is the reductive amination of furfural using ammonia and hydrogen gas over a nickel catalyst. The reaction is carried out under high pressure and temperature to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same reductive amination reaction but optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Furanpropanamine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The amine group can be reduced to form primary amines or other reduced derivatives.

    Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups such as halogens, alkyl groups, or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Primary amines and other reduced derivatives.

    Substitution: Halogenated furans, alkylated furans, and arylated furans.

Scientific Research Applications

3-Furanpropanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Furanpropanamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Tetrahydro-3-Furanpropanamine

  • Structure : The tetrahydro version (CAS 684221-29-2) features a saturated furan ring, converting it into a tetrahydrofuran (THF) moiety.
  • Flexibility: The saturated ring may increase molecular flexibility, affecting conformational stability in biological systems.
  • Applications : Such derivatives are often explored to enhance metabolic stability compared to aromatic analogs .

Thiophene-Based Analogs

  • Examples: Compounds like 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol () replace the furan oxygen with sulfur, forming a thiophene ring.
  • Key Differences :
    • Electronic Properties : Thiophene’s lower electronegativity compared to furan modifies charge distribution, influencing solubility and receptor binding.
    • Metabolic Pathways : Sulfur-containing compounds may exhibit distinct metabolic profiles, such as altered cytochrome P450 interactions.
  • Applications : These analogs are frequently identified as drug impurities or metabolites, highlighting their relevance in pharmacokinetic studies .

Fluoxetine and Trifluoromethylphenoxy Derivatives

  • Structure: Fluoxetine (Prozac®), a well-known SSRI antidepressant, shares a propanamine backbone but substitutes the furan with a trifluoromethylphenoxy group and phenyl ring (Molecular Weight: 309.326 g/mol) .
  • Key Differences: Substituent Effects: The electron-withdrawing trifluoromethyl group and phenoxy linkage enhance lipid solubility and blood-brain barrier penetration. Biological Activity: Fluoxetine’s SSRI activity underscores the importance of aromatic substituents in targeting serotonin transporters.
  • Applications : Such compounds demonstrate how structural variations in the propanamine chain and substituents dictate therapeutic efficacy .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Biological Relevance
3-Furanpropanamine C₇H₁₁NO ~125.17 (estimated) Furan-2-yl Research applications
Tetrahydro-3-Furanpropanamine C₇H₁₅NO ~129.20 (estimated) Tetrahydrofuran-2-yl Metabolic stability studies
Thiophene Analog () C₈H₁₃NOS ~171.26 (estimated) Thiophen-2-yl Drug impurity/metabolite
Fluoxetine () C₁₇H₁₈F₃NO 309.326 Trifluoromethylphenoxy SSRI antidepressant

Research Findings and Implications

  • Structural-Activity Relationships : The furan ring’s oxygen atom contributes to hydrogen-bonding interactions, whereas thiophene analogs may prioritize hydrophobic interactions. The trifluoromethyl group in Fluoxetine enhances pharmacokinetic properties like half-life .
  • Synthetic Challenges: highlights synthetic protocols for amino alcohols, suggesting methodologies applicable to this compound derivatives .

Biological Activity

3-Furanpropanamine, also known as 3-(furan-2-yl)propan-1-amine, is an organic compound characterized by a furan ring structure. This compound has garnered interest in various fields, particularly medicinal chemistry, due to its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C7H9NC_7H_9N, with a molecular weight of approximately 127.17 g/mol. The compound features a five-membered aromatic ring (furan) attached to a propan-1-amine backbone, which contributes to its unique chemical properties and biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors in biological systems. These interactions can modulate various signaling pathways, influencing neurotransmitter metabolism and cell proliferation.

Key Mechanisms:

  • Enzyme Inhibition : this compound has been studied for its potential to inhibit certain enzymes involved in metabolic pathways.
  • Receptor Binding : The compound may bind to receptors, altering their activity and leading to physiological effects such as changes in neurotransmitter release.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antibacterial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, making it a candidate for developing new antibiotics.
  • Anticancer Potential : Investigations into its anticancer effects have shown that it may inhibit the proliferation of cancer cells through various mechanisms.
  • Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Study 1Antibacterial ActivityDemonstrated significant inhibition against Gram-positive bacteria.
Study 2Anticancer ActivityShowed reduced viability of specific cancer cell lines in vitro.
Study 3Neuroprotective EffectsIndicated potential protective effects on neuronal cells under stress conditions.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure TypeKey Features
2-FuranpropanamineFuran derivativeExhibits moderate antibacterial activity; less effective than this compound.
γ-(Phenylmethyl)-furanamineFuran derivativeKnown for distinct receptor binding profiles; potential for different therapeutic applications.

The comparative analysis reveals that while similar compounds exist, the specific structural features of this compound may confer distinct reactivity and biological activity, enhancing its potential for targeted therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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